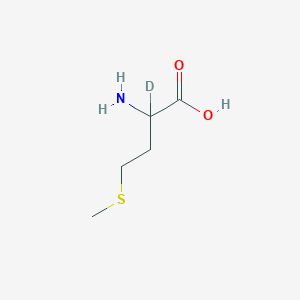

DL-Methionine-2-d1

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

DL-Methionine-2-d1 can be synthesized through various methods. One common approach involves the Strecker synthesis, which applies the reaction of 3-(methylmercapto)propionaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis . The reaction conditions typically involve controlled temperatures and pH to ensure the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. The conventional methods depend on petroleum-derived feedstocks such as propene and involve dealing with highly toxic compounds like acrolein or cyanide . Newer methods aim to substitute these processes with bio-based feedstocks and safer chemistries.

化学反応の分析

Types of Reactions

DL-Methionine-2-d1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: It can be reduced back to methionine from its oxidized forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the isotopic labeling.

Major Products

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives .

科学的研究の応用

Animal Nutrition

DL-Methionine-2-d1 is primarily utilized in animal feed formulations, especially for poultry and aquaculture. Studies have demonstrated that supplementation with DL-methionine improves growth performance, enhances antioxidant capacity, and optimizes the intestinal microbiota in aquatic species. For instance:

- Pigeons : A study indicated that feeding squabs a diet supplemented with DL-Met resulted in improved intestinal morphology, characterized by increased villus height and enhanced expression of tight junction proteins such as ZO-1 and Claudin-1 . This suggests that DL-Met can enhance nutrient absorption and gut health.

- Nile Tilapia : Research showed that diets containing DL-methionyl-DL-methionine (Met-Met) led to significant weight gain and improved feed conversion ratios compared to control diets . The low water solubility of Met-Met enhances its absorption efficiency, making it a valuable addition to aquaculture feed formulations.

Pharmacological Research

The deuterated form of methionine has been investigated for its potential effects on drug metabolism and pharmacokinetics. Deuteration can alter the metabolic pathways of drugs, potentially leading to improved efficacy and reduced side effects.

- Metabolic Tracing : The incorporation of deuterium allows researchers to trace metabolic pathways more accurately in vivo. This application is particularly relevant in drug development where understanding the pharmacokinetics of compounds is crucial .

Agricultural Applications

This compound has shown promise in agricultural settings, particularly in pest management:

- Pest Control : Research indicates that DL-methionine can affect the viability of certain pests such as Heterodera rostochiensis, a nematode that adversely impacts potato crops . This suggests potential applications in sustainable agriculture practices.

Case Study 1: Impact on Intestinal Health in Pigeons

A controlled study involving breeding pigeons revealed that supplementation with DL-methionine significantly enhanced intestinal health markers. The experimental group receiving a diet with 0.3% DL-Met exhibited increased relative intestinal weight and improved expression of cell proliferation markers compared to the control group .

| Parameter | Control Group | DL-Met Group |

|---|---|---|

| Relative Intestinal Weight | Lower | Higher |

| Villus Height | Standard | Increased |

| Expression of ZO-1 | Standard | Enhanced |

Case Study 2: Growth Performance in Nile Tilapia

In another study focusing on Nile tilapia, various diets containing different concentrations of Met-Met were tested. The results indicated that fish fed with higher concentrations (0.15% - 0.21%) showed significantly better growth rates compared to those on lower or no supplementation .

| Diet Type | Weight Gain (%) | Specific Growth Rate (%) |

|---|---|---|

| Control | 10 | 0.5 |

| D2 | 20 | 1.0 |

| D3 | 25 | 1.2 |

作用機序

The mechanism of action of DL-Methionine-2-d1 involves its incorporation into proteins and other biomolecules. It acts as a precursor to S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The molecular targets include enzymes involved in methylation reactions, such as methyltransferases .

類似化合物との比較

Similar Compounds

Similar compounds to DL-Methionine-2-d1 include:

- DL-Methionine-15N

- DL-Methionine sulfoxide

- L-Methionine-2-d1

- DL-Phenylalanine-3,3-d2

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Compared to other methionine derivatives, it provides a distinct advantage in research applications requiring detailed analysis of methionine metabolism and its pathways .

生物活性

DL-Methionine-2-d1 is a deuterated form of the essential amino acid DL-methionine, which plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in nutrition, oxidative stress defense, and its effects on growth performance in animal studies. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound (CAS Number: 67866-74-4) is characterized by its molecular formula and a molecular weight of approximately 150.22 g/mol. As an essential amino acid containing sulfur, it is involved in various metabolic pathways, including protein synthesis and antioxidant defense mechanisms .

Biological Functions

1. Antioxidant Activity:

DL-Methionine has been shown to exert antioxidant effects by acting as a precursor for cysteine and glutathione synthesis, which are critical for maintaining cellular redox balance. Studies indicate that methionine supplementation can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress in cells .

2. Growth Performance in Aquaculture:

Research has demonstrated that dietary supplementation of DL-methionyl-DL-methionine (a related compound) improves growth performance in shrimp (Penaeus vannamei). The study noted significant enhancements in body weight gain and feed conversion ratio when shrimp were fed diets supplemented with methionine sources .

3. Neuroprotective Effects:

DL-Methionine has been implicated in neuroprotection mechanisms, particularly under conditions of oxidative stress. Methionine restriction has been associated with lifespan extension in various organisms, suggesting that its metabolic pathways may influence aging and neurodegeneration processes .

Case Study: Effects on Intestinal Development

A study focused on the dietary effects of DL-methionine supplementation on squabs (young pigeons) indicated that it significantly increased intestinal development. The expression of intestinal peptide transporter 1 (PepT1) was notably higher in treated groups compared to controls, suggesting enhanced nutrient absorption capabilities due to methionine supplementation .

Table 1: Summary of Key Research Findings

Oxidative Stress Defense:

DL-Methionine acts as a precursor for the synthesis of cysteine, which is vital for glutathione production. Glutathione plays a key role in detoxifying reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Regulation of Gene Expression:

Methionine metabolism influences various signaling pathways related to cellular stress responses and longevity. For instance, the induction of Methionine sulfoxide reductase A (MsrA) during methionine restriction has been linked to improved cellular resilience against oxidative stress .

特性

IUPAC Name |

2-amino-2-deuterio-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCSC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。